molecular formula C13H18ClN3O B1453498 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide CAS No. 1015856-12-8

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide

Cat. No.: B1453498
CAS No.: 1015856-12-8
M. Wt: 267.75 g/mol
InChI Key: GGKCCVBOTPESQD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (also known as 4-chloro-N-(4-methylpiperazin-1-yl)benzamide, or CMPB) is a synthetic compound used in scientific research. It is a white crystalline solid that is soluble in water and polar organic solvents. CMPB is used in a variety of scientific applications, such as biochemical and physiological studies, drug development, and toxicology.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

  • DPPH Radical Scavenging Activity : A synthesized compound related to 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide demonstrated significant DPPH radical scavenging activity, indicating potential antioxidant properties. It also showed notable analgesic and anti-inflammatory activities (Nayak et al., 2014).

Molecular Docking and Ligand Interactions

  • Ligand-Protein Interactions : In a study involving benzothiazolinone acetamide analogs, molecular docking was used to understand the binding interactions with Cyclooxygenase 1 (COX1). The study highlighted the potential of these compounds in pharmaceutical applications (Mary et al., 2020).

Crystal Structure Analysis

  • Molecular Structure : The crystal structure of a related acetamide, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, was analyzed, revealing insights into molecular interactions and the arrangement of molecules in the crystal form (Saravanan et al., 2016).

Histamine H4 Receptor Ligands

  • Histamine H4 Receptor Affinity : A series of novel compounds were synthesized and evaluated for their affinity to the histamine H4 receptor. These studies are crucial for understanding the pharmacological potential of such compounds (Kamińska et al., 2015).

Antimicrobial and Antifungal Activities

  • Antibacterial Agents : Synthesized derivatives of 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides were evaluated for their antibacterial activity, showing moderate to good activity against certain bacteria (Desai et al., 2008).
  • Antifungal Activity : Some new thiazole derivatives were synthesized and evaluated for their antimicrobial and anticholinesterase activities. The antifungal activity of these compounds was significant against Candida parapsilosis (Yurttaş et al., 2015).

Nonlinear Optical Properties

  • Photonic Devices : The nonlinear optical properties of two organic crystals, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, were investigated. This research is crucial for the development of photonic devices like optical switches and modulators (Castro et al., 2017).

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O/c1-16-6-8-17(9-7-16)12(13(15)18)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKCCVBOTPESQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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